5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole
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Overview
Description
5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl bromide.
Attachment of the Propan-2-yl Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and sulfanyl groups may play a role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(2-Chlorophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
5-(2-Bromophenyl)-3-[(methyl)sulfanyl]-1H-1,2,4-triazole: Features a methyl group instead of a propan-2-yl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the bromophenyl and propan-2-yl sulfanyl groups in 5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole imparts unique chemical properties, such as increased reactivity and potential biological activity. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
832150-81-9 |
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Molecular Formula |
C11H12BrN3S |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3S/c1-7(2)16-11-13-10(14-15-11)8-5-3-4-6-9(8)12/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
OUDOTAJGILAFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NNC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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